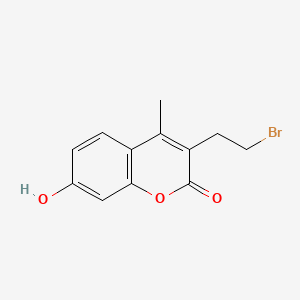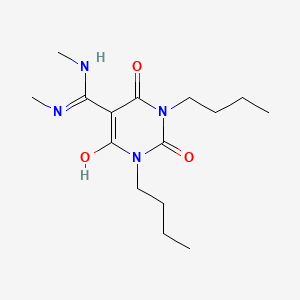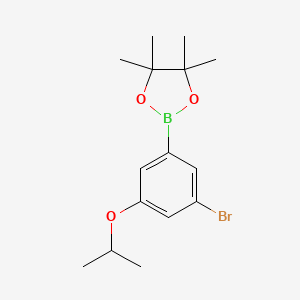
LOE 908 hydrochloride
Übersicht
Beschreibung
It inhibits several cation channels, including store-operated calcium channels, voltage-operated calcium channels, non-selective cation channels, AMPA, NMDA, sodium, and potassium channels . This compound is known for its neuroprotective properties, reducing cortical infarct size and improving neurological outcomes following middle cerebral artery occlusion .
Wissenschaftliche Forschungsanwendungen
LOE 908 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Kationenkanälen und deren Auswirkungen auf verschiedene chemische Prozesse zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Rolle von Kationenkanälen in zellulären Prozessen und deren Regulation zu untersuchen.
Industrie: Die Fähigkeit der Verbindung, Kationenkanäle zu hemmen, macht sie wertvoll für die Entwicklung neuer therapeutischer Wirkstoffe, die auf diese Kanäle abzielen.
5. Wirkmechanismus
LOE 908 Hydrochlorid entfaltet seine Wirkung durch Blockierung von Kationenkanälen, darunter lagerungsgesteuerte Calciumkanäle, spannungsgesteuerte Calciumkanäle, nicht-selektive Kationenkanäle, AMPA, NMDA, Natrium- und Kaliumkanäle . Die Hemmung dieser Kanäle stört den Fluss von Kationen über Zellmembranen, was zu verschiedenen physiologischen Effekten führt. Die neuroprotektiven Eigenschaften der Verbindung werden auf ihre Fähigkeit zurückgeführt, den Kalziumeinstrom zu reduzieren, wodurch Neuronen vor einer Kalziumüberladung und anschließendem Zelltod geschützt werden .
Wirkmechanismus
Target of Action
LOE 908 hydrochloride is a broad-spectrum cation channel blocker . It inhibits several cation channels, including store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), non-selective cation channels (NSCCs), AMPA, NMDA, Na+ and K+ channels . These channels play crucial roles in various physiological processes, including neuronal signaling and muscle contraction.
Mode of Action
This compound interacts with its targets by blocking the cation channels. This blocking action inhibits the flow of cations, such as calcium ions, through these channels . The inhibition of these channels disrupts the normal flow of ions across the cell membrane, affecting the electrical potential of the cells and thus influencing cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the cation channels, this compound inhibits the influx of calcium ions into the cell . This action disrupts the normal functioning of the calcium signaling pathway, which plays a crucial role in various cellular processes, including muscle contraction, neuronal signaling, and cell growth .
Result of Action
The primary result of this compound’s action is neuroprotection . By blocking cation channels, it reduces the influx of calcium ions into neurons, which can prevent neuronal damage caused by calcium overload . It has been shown to reduce cortical infarct size and improve neurological outcome following middle cerebral artery occlusion .
Safety and Hazards
LOE 908 hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Biochemische Analyse
Biochemical Properties
LOE 908 hydrochloride interacts with various enzymes, proteins, and other biomolecules. It inhibits several cation channels, including SOCs, VOCs, NSCCs, AMPA, NMDA, Na+ and K+ channels . The nature of these interactions involves the blocking of these channels, preventing the flow of ions through them .
Cellular Effects
This compound has been shown to have neuroprotective effects . It reduces cortical infarct size and improves neurological outcome following middle cerebral artery occlusion . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a broad-spectrum cation channel blocker . It inhibits the flow of ions through several types of cation channels, including SOCs, VOCs, NSCCs, AMPA, NMDA, Na+ and K+ channels . This can lead to changes in gene expression and enzyme activity within the cell .
Vorbereitungsmethoden
The synthesis of LOE 908 hydrochloride involves multiple steps, starting with the preparation of the isoquinolineacetamide core. The synthetic route typically includes the following steps:
Formation of Isoquinolineacetamide Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide.
Formation of the Final Compound: The final compound is obtained by coupling the isoquinolineacetamide core with 2-(2,3,4-trimethoxyphenyl)ethyl groups under specific reaction conditions.
Analyse Chemischer Reaktionen
LOE 908 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Substitutionsreaktionen können an den Methoxygruppen auftreten, wobei diese durch andere funktionelle Gruppen unter Verwendung geeigneter Reagenzien ersetzt werden können.
Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
LOE 908 Hydrochlorid ist aufgrund seiner breiten Hemmwirkung auf Kationenkanäle einzigartig. Zu ähnlichen Verbindungen gehören:
Pinokalant: Ein weiterer Breitband-Kationenkanalblocker mit ähnlichen neuroprotektiven Eigenschaften.
Verapamil: Ein Kalziumkanalblocker, der zur Behandlung von Herzkreislauferkrankungen eingesetzt wird.
Nifedipin: Ein weiterer Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt wird.
Im Vergleich zu diesen Verbindungen hat LOE 908 Hydrochlorid ein breiteres Spektrum an Kationenkanalhemmung, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H48N2O9.ClH/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36;/h9-17,24-25,35H,18-23H2,1-8H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKSNBMNKLDHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49ClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046305 | |
| Record name | Pinokalant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143482-60-4 | |
| Record name | Pinokalant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)


![6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine](/img/structure/B580563.png)
![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)




![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)



